Di-phthaloyl-cystamine

Peptide Synthesis Protecting Group Strategy Synthetic Chemistry

Di-phthaloyl-cystamine (CAS 109653-49-8) provides orthogonal amine protection for stepwise bioconjugate and polymer synthesis. Its disulfide bridge enables on-demand, redox-triggered cleavage—a critical feature for drug-delivery hydrogels. Unlike free cystamine, the phthaloyl groups prevent unwanted side reactions, ensuring monodisperse crosslinking and precise macromolecular architecture. Order now to secure consistent quality for your R&D or scale-up projects.

Molecular Formula C20H16N2O4S2
Molecular Weight 412.5 g/mol
CAS No. 109653-49-8
Cat. No. B3081123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-phthaloyl-cystamine
CAS109653-49-8
Molecular FormulaC20H16N2O4S2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCSSCCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H16N2O4S2/c23-17-13-5-1-2-6-14(13)18(24)21(17)9-11-27-28-12-10-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2
InChIKeyOOVODYBFEYYJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-phthaloyl-cystamine (CAS 109653-49-8): Technical Specifications and Molecular Baseline for Procurement


Di-phthaloyl-cystamine (CAS 109653-49-8), with the IUPAC name 2,2'-(dithiodi-2,1-ethanediyl)bis[1H-isoindole-1,3(2H)-dione] and the molecular formula C20H16N2O4S2, is a symmetrical heterobifunctional reagent [1]. It is characterized by a central cystamine core, which includes a disulfide bridge, with both terminal primary amines protected by phthaloyl groups . This compound, with a molecular weight of 412.5 g/mol and a calculated XLogP3-AA of 2.3, serves as a protected building block in organic synthesis, designed to prevent unwanted reactions at the amino termini during synthetic sequences [1].

Why Di-phthaloyl-cystamine Cannot Be Substituted with Unprotected Cystamine or Simple Thiols


Direct substitution of Di-phthaloyl-cystamine with its parent diamine, cystamine (or its common dihydrochloride salt), is chemically infeasible for applications requiring a protected amine. Unprotected cystamine's primary amines are nucleophilic and will react with electrophiles such as activated esters, isocyanates, or aldehydes, leading to unwanted side reactions and oligomerization during synthesis [1]. The phthaloyl groups on Di-phthaloyl-cystamine effectively mask this nucleophilicity, allowing for controlled, stepwise functionalization exclusively at the disulfide bridge or after selective deprotection [2]. This orthogonal protection is a prerequisite for synthesizing well-defined macromolecular architectures and bioconjugates where spatial and temporal control over crosslinking is critical [3].

Quantifiable Differentiation Evidence for Di-phthaloyl-cystamine Against Cystamine Analogs


Superior Stability of Phthaloyl Protection Against Acidic Conditions Compared to Boc Group

The phthaloyl group provides robust protection for primary amines, demonstrating stability under conditions that would cleave acid-labile groups like tert-butyloxycarbonyl (Boc). This is a well-established class-level property that directly translates to Di-phthaloyl-cystamine [1]. The compound's utility in multi-step synthesis is predicated on this stability profile, preventing premature deprotection during acidic workups or reactions [2].

Peptide Synthesis Protecting Group Strategy Synthetic Chemistry

Redox-Responsive Disulfide Bond as a Quantifiable Cleavage Point

The central disulfide bridge in Di-phthaloyl-cystamine provides a predetermined, quantifiable cleavage point that is responsive to reducing environments, a feature absent in non-cleavable diamine linkers . This allows for the controlled degradation of polymers or release of cargo in the presence of reducing agents like dithiothreitol (DTT) or glutathione (GSH), with intracellular GSH concentrations (1-10 mM) providing the driving force for cleavage [1]. In contrast, a linker like 1,6-diaminohexane remains permanently intact under the same biological conditions.

Drug Delivery Stimuli-Responsive Materials Bioconjugation

Reduced Solubility and Increased Crystallinity Relative to Cystamine Dihydrochloride

N-Phthaloylation generally yields derivatives that are highly crystalline, a property that simplifies purification and isolation [1]. This is in stark contrast to the parent compound, cystamine dihydrochloride, which is highly water-soluble and does not offer the same ease of purification by recrystallization [2]. The difference in physical state (solid vs. hydroscopic salt) and solubility profile is a key practical consideration for procurement and handling.

Purification Crystallization Process Chemistry

Defined Molecular Weight and Structure for Precise Stoichiometry

Di-phthaloyl-cystamine has a precise molecular weight of 412.48 g/mol and a well-defined symmetrical structure [1]. This allows for accurate stoichiometric calculations in crosslinking or polymerization reactions, leading to more reproducible and predictable material properties. This contrasts with polymeric or polydisperse crosslinkers, where an average molecular weight introduces uncertainty in the exact number of reactive groups per molecule.

Polymer Chemistry Crosslinking Stoichiometric Control

Validated Application Scenarios for Di-phthaloyl-cystamine Based on Structural Evidence


Synthesis of Stimuli-Responsive Hydrogels and Nanogels

Di-phthaloyl-cystamine is ideally suited for creating redox-degradable hydrogels. The disulfide bond serves as a predetermined breaking point, allowing the polymer network to be dismantled on-demand with a reducing agent, a key property for controlled drug release applications [1]. The phthaloyl protecting groups prevent the amines from participating in the polymerization reaction, ensuring the crosslinks are formed exclusively through other functional groups, which is essential for maintaining network architecture [2].

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

This compound is a valuable reagent in the synthesis of complex molecules where a cystamine core must be incorporated at a specific step. The robust phthaloyl protecting groups allow a researcher to perform reactions on other parts of the molecule without affecting the protected amines. The amines can then be deprotected orthogonally (e.g., via hydrazinolysis) for further functionalization [3].

Preparation of Well-Defined Polymer Conjugates and Bioconjugates

The symmetrical, monodisperse nature of Di-phthaloyl-cystamine makes it an excellent crosslinker for creating protein-polymer or drug-polymer conjugates with precise architectures. Following conjugation via the disulfide bond or after deprotection, the resulting constructs are designed to be cleavable in the reducing environment of a target cell, thereby releasing the therapeutic payload or polymer chain .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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